molecular formula C16H16N6NaO7PS B13725112 Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate CAS No. 144509-87-5

Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate

Cat. No.: B13725112
CAS No.: 144509-87-5
M. Wt: 490.4 g/mol
InChI Key: UGRVCFWBKAXLPC-UHFFFAOYSA-M
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Description

Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt is a synthetic derivative of guanosine monophosphate. This compound is known for its unique structure, which includes an 8-(2-aminophenylthio) group attached to the guanosine-3’,5’-cyclic monophosphate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt typically involves the following steps:

    Starting Material: Guanosine-3’,5’-cyclic monophosphate is used as the starting material.

    Thioether Formation: The 8-position of the guanosine ring is modified by introducing a 2-aminophenylthio group. This is achieved through a nucleophilic substitution reaction using 2-aminothiophenol as the nucleophile.

    Sodium Salt Formation: The final step involves converting the compound into its sodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

    Substitution: The 2-aminophenylthio group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and substituted derivatives with different functional groups .

Scientific Research Applications

Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study cyclic nucleotide analogs and their reactivity.

    Biology: Employed in studies of signal transduction pathways involving cyclic nucleotides.

    Medicine: Investigated for its potential therapeutic effects in modulating cellular signaling pathways.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The compound exerts its effects by mimicking natural cyclic nucleotides, such as cyclic guanosine monophosphate. It interacts with specific molecular targets, including cyclic nucleotide-dependent protein kinases and ion channels. These interactions modulate various cellular pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • Guanosine-5’-diphosphate-2’:3’-cyclic monophosphate
  • 8-Bromo-guanosine-3’,5’-cyclic monophosphate
  • N6,2’-O-Dibutyryl-guanosine-3’,5’-cyclic monophosphate

Uniqueness

Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt is unique due to the presence of the 8-(2-aminophenylthio) group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with molecular targets, making it a valuable tool in research .

Properties

CAS No.

144509-87-5

Molecular Formula

C16H16N6NaO7PS

Molecular Weight

490.4 g/mol

IUPAC Name

sodium;2-amino-8-(2-aminophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one

InChI

InChI=1S/C16H17N6O7PS.Na/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11;/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1

InChI Key

UGRVCFWBKAXLPC-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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